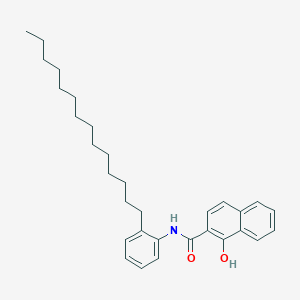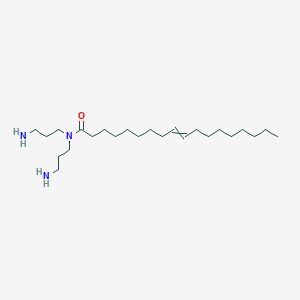
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C22H48ClNO3. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations requiring emulsification, dispersion, and stabilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride typically involves the reaction of hexadecan-1-amine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions generally include:
Reaction with Ethylene Oxide: Hexadecan-1-amine is reacted with ethylene oxide under controlled temperature and pressure to form N,N,N-Tris(2-hydroxyethyl)hexadecan-1-amine.
Quaternization: The resulting amine is then quaternized with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The product is purified through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and other biological applications due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the production of cosmetics, detergents, and other household products.
Wirkmechanismus
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride primarily involves its surfactant properties. It reduces surface tension, allowing for better emulsification and dispersion of compounds. The molecular targets include lipid membranes and other hydrophobic surfaces, where it can interact and stabilize emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium bromide: Similar in structure but with a bromide ion instead of chloride.
N,N,N-Tris(2-hydroxyethyl)octadecan-1-aminium chloride: Similar structure with an octadecyl chain instead of hexadecyl.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride is unique due to its specific chain length and chloride ion, which confer distinct surfactant properties and solubility characteristics compared to its analogs.
Eigenschaften
CAS-Nummer |
120857-28-5 |
|---|---|
Molekularformel |
C22H48ClNO3 |
Molekulargewicht |
410.1 g/mol |
IUPAC-Name |
hexadecyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C22H48NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(17-20-24,18-21-25)19-22-26;/h24-26H,2-22H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OEQSUXRVGXAYOI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


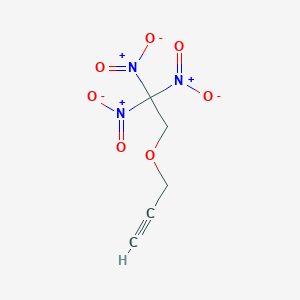

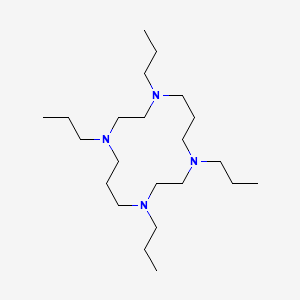
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
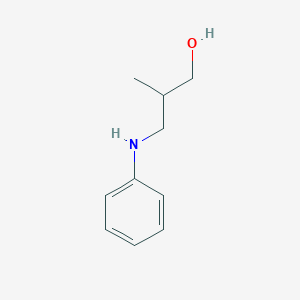
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
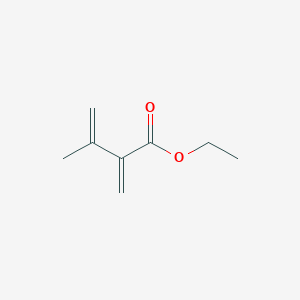
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
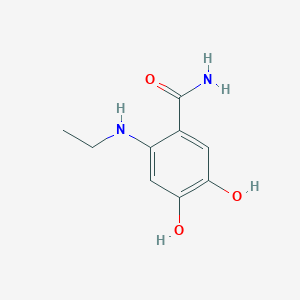
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
